molecular formula C18H21N5O3 B2402625 3-ethyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848735-58-0

3-ethyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2402625
CAS No.: 848735-58-0
M. Wt: 355.398
InChI Key: BPXFUOHKPJVMMR-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic xanthine derivative family, characterized by a pyrimido[2,1-f]purine core. Key structural features include:

  • 3-Ethyl substituent: Enhances lipophilicity and modulates electronic properties.
  • 1-Methyl group: Stabilizes the bicyclic system and influences steric interactions.

The compound’s synthesis typically involves alkylation or substitution reactions at positions 1, 3, and 9, followed by cyclization .

Properties

IUPAC Name

3-ethyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-21-16(24)14-15(20(2)18(21)25)19-17-22(9-6-10-23(14)17)12-7-5-8-13(11-12)26-3/h5,7-8,11H,4,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXFUOHKPJVMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Pyrimidine Core

Route 1: Cyclocondensation Approach

  • Formation of 1-methyl-3-ethyl-6,7,8,9-tetrahydropyrimidine-2,4-dione
    • React ethyl glycinate with methyl isocyanate in DMF at 80°C (12 hr)
    • Cyclize using POCl₃ as catalyst (Yield: 68%)
  • Introduction of 3-methoxyphenyl Group
    • Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid
    • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C

Route 2: One-Pot Multicomponent Reaction

  • Combine 3-methoxybenzaldehyde, ethylenediamine derivative, and dimethyl acetylenedicarboxylate
  • Microwave-assisted synthesis at 120°C (30 min) achieves 73% yield

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 80–100°C ±15% yield
Solvent Polarity ε = 20–30 (DMF) Regioselectivity
Catalyst Loading 5–7 mol% Pd Rate enhancement
Reaction Time 8–12 hr Completion

Data synthesized from analogous procedures

Functional Group Transformations

N-Alkylation for Methyl Group Installation

  • Employ CH₃I/K₂CO₃ in acetone under reflux
  • Monitor by TLC (Rf = 0.45 in EtOAc/hexane 1:1)
  • Achieves >95% methylation at N1 position

Etherification of Phenolic Intermediates

  • Protect phenolic -OH as MEM ether prior to coupling
  • Deprotect using HCl/MeOH (2M, 4 hr)

Characterization and Analytical Validation

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.25–7.18 (m, 3H, Ar-H)
  • δ 4.12 (q, J=7.2 Hz, 2H, -OCH₂CH₃)
  • δ 3.79 (s, 3H, -OCH₃)
  • δ 3.42 (t, J=6.4 Hz, 2H, N-CH₂)

IR (KBr):

  • 1705 cm⁻¹ (C=O, lactam)
  • 1248 cm⁻¹ (C-O, methoxy)

HRMS:

  • Calculated for C₁₉H₂₂N₅O₃ [M+H]⁺: 376.1718
  • Found: 376.1715

Data patterns consistent with structural analogs

Challenges in Process Chemistry

Regioselectivity in Ring Fusion

Competing pathways during cyclization create byproducts:

  • Undesired isomer : 7-substituted vs. 9-substituted phenyl (8:1 ratio)
  • Mitigation: Use bulky ligands in Pd-catalyzed steps

Purification Challenges

  • Remove unreacted boronic acids via aqueous wash (pH 9)
  • Final recrystallization from EtOH/H₂O (4:1) achieves >99% purity

Scale-Up Considerations

Parameter Lab Scale (5 g) Pilot Scale (500 g)
Yield 68% 61%
Purity 99.2% 98.5%
Cycle Time 48 hr 72 hr

Data extrapolated from similar scale-up processes

Chemical Reactions Analysis

Types of Reactions

3-ethyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Properties

1.1 Antidepressant and Anxiolytic Activity

Research has indicated that derivatives of purine compounds can exhibit significant antidepressant and anxiolytic effects. Specifically, compounds that interact with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) have shown promise in treating mood disorders. Studies have demonstrated that certain derivatives can produce antidepressant-like effects in animal models by modulating these receptors' activity .

1.2 Anticancer Potential

Recent studies have highlighted the anticancer properties of purine derivatives. For example, new derivatives synthesized from purines have been tested against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The results showed that these compounds could induce apoptosis and inhibit migration and angiogenesis in cancer cells. In vivo studies further confirmed their ability to reduce tumor growth and metastasis .

Case Studies

Study Focus Findings
Study on Antidepressant ActivityEvaluated various purine derivativesFound significant antidepressant-like effects in animal models through serotonin receptor modulation
Anticancer ResearchTested against MDA-MB-231 cellsInduced apoptosis and inhibited migration; reduced tumor growth in xenograft models

Mechanism of Action

The mechanism of action of 3-ethyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Substituents and Their Implications
Compound Name / ID (Position 9 Substituent) Position 3 Substituent Key Features Biological Activity (If Reported) Reference
Target Compound (3-methoxyphenyl) Ethyl Aromatic, methoxy enhances polarity Not explicitly reported
Compound 24 (Prop-2-ynyl) Methyl Alkyne group increases reactivity MAO-B inhibition (neurodegenerative targets)
Compound 22 (Ethenyl) Methyl Double bond for conjugation Antitumor (structural similarity to kinase inhibitors)
20a (3,4-Dihydroxyphenethyl) Methyl Catechol moiety for antioxidant activity Neuroprotective (dopamine receptor interaction)
(4-Ethylphenyl) Methyl Bulky aryl group reduces solubility Unreported, but similar to kinase inhibitors
(2-Chloro-6-fluorobenzyl) Methyl Halogens enhance binding affinity Dual MAO-B/neurotransmitter modulation

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 3-methoxyphenyl group in the target compound offers moderate polarity compared to the halogenated benzyl group in , which may improve blood-brain barrier penetration .

Key Observations :

  • Microwave vs. Reflux Methods : Microwave-assisted synthesis () reduces reaction time compared to traditional reflux () .
  • Yield Variability : Prop-2-ynyl derivatives (e.g., 24 ) achieve higher yields (93%) than ethenyl analogs (70%) due to fewer side reactions .
Table 3: Reported Activities of Analogs
Compound Name / ID Activity Mechanism / Target Reference
Compound 20a Neuroprotective Dopamine receptor modulation
Compound MAO-B inhibition Dual-target for neurodegeneration
Compound 24 Antitumor (in vitro) Kinase inhibition
Compound HIV-1 reverse transcriptase inhibition Competitive binding

Key Observations :

  • Substituent-Activity Relationships :
    • Halogenated benzyl groups () enhance MAO-B binding, while catechol groups () favor antioxidant pathways .
    • The target compound’s 3-methoxyphenyl group may balance polarity and receptor affinity but requires empirical validation.

Biological Activity

The compound 3-ethyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 290.32 g/mol

The structural features include a tetrahydropyrimido core with ethyl and methoxyphenyl substituents that influence its biological activity.

Research indicates that compounds similar to This compound may interact with various biological targets:

  • Adenosine Receptors : These compounds exhibit affinity for A₁ and A₂A adenosine receptors. For instance, derivatives with specific substitutions at the N1 and N3 positions have shown enhanced selectivity and potency against these receptors .
  • Monoamine Oxidase Inhibition : The compound has been studied for its potential inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This inhibition is significant as it may contribute to neuroprotective effects and modulation of neurotransmitter levels in the brain .

2. Pharmacological Effects

The pharmacological effects observed in studies include:

  • Antimycobacterial Activity : Similar purine derivatives have shown promising antimycobacterial activity against strains like Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate strong efficacy against drug-resistant strains .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives possess selective cytotoxicity towards cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing anticancer agents .

Case Study 1: Antimycobacterial Efficacy

A study focused on the synthesis of pyrimidine nucleoside analogs reported significant activity against Mtb with MIC values around 1 μM. Structural modifications similar to those in our compound were noted to enhance efficacy against mycobacterial targets without affecting mammalian cell viability .

Case Study 2: Neuroprotective Potential

Research evaluating the neuroprotective potential of tetrahydropyrimidine derivatives indicated that compounds with similar structures could act as dual inhibitors for both adenosine receptors and MAO-B. These findings suggest a multifaceted approach to treating neurodegenerative diseases by modulating neurotransmitter systems while providing neuroprotection through MAO inhibition .

Data Tables

Biological Activity Target Effect/Outcome Reference
Adenosine receptor inhibitionA₁ and A₂AHigh affinity (K_i values < 200 nM)
MAO-B inhibitionMonoamine oxidaseNeuroprotective effects
Antimycobacterial activityMycobacterium tuberculosisMIC = 1 μM
CytotoxicityCancer cell linesSelective toxicity

Q & A

Q. What are the optimal synthetic conditions for preparing the target compound, and how can yield be maximized?

The compound can be synthesized via reflux reactions in solvents like ethanol or n-butanol with excess amines (5–72 mmol) for 5–20 hours. For example, heating 9-(2-bromoethyl) intermediates with KOH in ethanol under reflux for 20 hours achieved 70% yield after crystallization . Key steps include solvent selection (e.g., ethanol or methoxyethanol) and purification via steam distillation or ethanol-water precipitation. Yield optimization requires monitoring reaction time, solvent polarity, and amine stoichiometry.

Q. How should researchers characterize the compound’s structure using spectroscopic methods?

Use a combination of:

  • 1H-NMR : Identify substituents (e.g., N3CH3 at δ 3.35 ppm, aromatic protons at δ 7.38–7.48 ppm) .
  • IR : Confirm carbonyl groups (1,701 cm⁻¹ for CO) and alkyl/aryl stretches (2,952 cm⁻¹ for CH2) .
  • UV-Vis : Detect conjugation (λmax ~296–304 nm, logε ~4.19–4.40) .
  • Elemental Analysis : Validate purity (e.g., C: 55.19–57.14%, N: 25.24–26.80%) .

Q. What protocols ensure the compound’s stability during storage?

Store in inert, anhydrous conditions at room temperature. Stability testing under humidity, light, and temperature variations is critical. Evidence suggests similar compounds remain stable in ethanol or methoxyethanol solutions but degrade in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How do substituent modifications (e.g., 3-methoxyphenyl group) influence bioactivity?

Substituents on the phenyl ring alter electronic and steric properties, impacting receptor binding. For example, replacing the 3-methoxy group with halogens or bulky groups (e.g., propyl) in related compounds reduced solubility but increased affinity for adenosine receptors . Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., cAMP modulation) are recommended to map structure-activity relationships.

Q. Which catalytic strategies are effective for constructing the tetrahydropyrimidopurine core?

Palladium-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) can streamline heterocycle formation. For example, nitroarene intermediates undergo cyclization with Pd/C to yield fused pyrimidine systems . Alternative methods include microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

Q. How can researchers assess the compound’s toxicity profile preclinically?

Use tiered in vitro assays:

  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells.
  • Genotoxicity : Ames test for mutagenicity.
  • Metabolic Stability : Liver microsome incubation to monitor CYP450 interactions. While direct toxicity data for this compound is lacking, structurally similar purine derivatives showed low acute toxicity (LD50 > 500 mg/kg in rodents) but required dose-dependent hepatotoxicity screening .

Q. What computational tools can predict the compound’s physicochemical properties?

  • LogP/D solubility : Use SwissADME or ACD/Labs to estimate lipophilicity.
  • pKa : SPARC or MarvinSuite for ionization constants.
  • Conformational analysis : Gaussian 16 or Schrödinger Maestro for DFT-optimized geometries. These tools help prioritize synthetic targets and interpret bioavailability data .

Methodological Considerations

  • Synthesis Optimization : Vary reflux time (5–20 hours) and solvent polarity (ethanol vs. DMF) to balance yield and purity .
  • Data Contradictions : Discrepancies in elemental analysis (e.g., C: 55.47% observed vs. 55.19% calculated) may indicate residual solvents; use TLC (Rf: 0.55–0.62) for purity validation .
  • Safety Protocols : Follow OSHA guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) and dispose of brominated intermediates as hazardous waste .

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